![molecular formula C12H18N2OS2 B5059991 N-cyclohexyl-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5059991.png)
N-cyclohexyl-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide
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Description
Compounds containing thiazole and acetamide groups are of significant interest in medicinal chemistry due to their diverse biological activities. They have been explored for their potential in various therapeutic applications, including antimicrobial, antitumor, and anti-diabetic properties. The thiazole ring, a heterocyclic compound containing both sulfur and nitrogen, is known for its stability and bioactivity, making it a core structure in drug design. Similarly, acetamide functionalities are often explored for their bioactive potential, contributing to the compound's solubility and pharmacokinetic properties.
Synthesis Analysis
The synthesis of thiazole-containing compounds typically involves cyclization reactions that form the thiazole ring, followed by functionalization to introduce various substituents, including the acetamide group. For example, the synthesis of thiazole derivatives can be achieved by condensing α-haloketones with thiourea, followed by alkylation or acylation to introduce the acetamide functionality (Ö. Ekici et al., 2020)(Ekici, 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-cyclohexyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS2/c1-9-7-16-12(13-9)17-8-11(15)14-10-5-3-2-4-6-10/h7,10H,2-6,8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELWZDXDEBQSCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide |
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